molecular formula C26H46N2O6S2 B13093397 1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide

1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide

Cat. No.: B13093397
M. Wt: 546.8 g/mol
InChI Key: OBEGDKDFHPQZMW-HAWHHSAQSA-N
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Description

1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[221]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[221]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the bicyclic heptane derivatives. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the palladium-catalyzed reaction, optimizing reaction conditions to maximize yield and purity. This may include adjusting temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or halides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide lies in its combination of hydroxyl and sulfonamide groups, which provide unique chemical reactivity and potential biological activity. The presence of two bicyclic structures also adds to its complexity and potential for diverse applications.

Properties

Molecular Formula

C26H46N2O6S2

Molecular Weight

546.8 g/mol

IUPAC Name

1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-methylsulfonylamino]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C26H46N2O6S2/c1-23(2)17-10-12-25(23,21(29)14-17)16-36(33,34)27-19-8-6-7-9-20(19)28(35(5,31)32)26-13-11-18(15-22(26)30)24(26,3)4/h17-22,27,29-30H,6-16H2,1-5H3/t17-,18-,19?,20?,21-,22-,25-,26+/m0/s1

InChI Key

OBEGDKDFHPQZMW-HAWHHSAQSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1([C@H](C2)O)CS(=O)(=O)NC3CCCCC3N([C@@]45CC[C@H](C4(C)C)C[C@@H]5O)S(=O)(=O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3N(C45CCC(C4(C)C)CC5O)S(=O)(=O)C)C

Origin of Product

United States

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